Z-Phe-his-leu-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

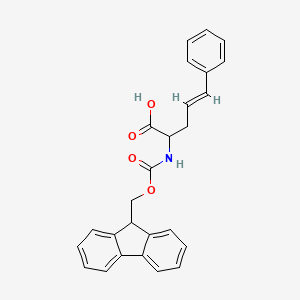

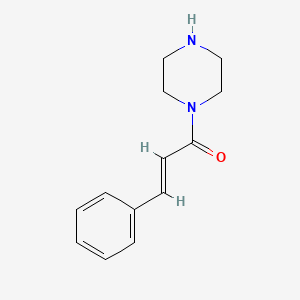

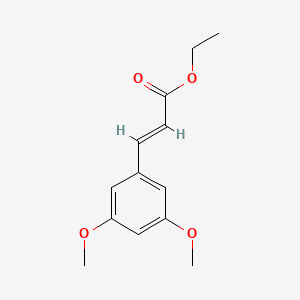

The synthesis of Z-Phe-his-leu-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid resin. Subsequent amino acids, histidine and phenylalanine, are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Z) group is used as a protecting group for the N-terminal amino acid .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions

Z-Phe-his-leu-OH undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this tripeptide by ACE results in the cleavage of the peptide bond, yielding His-Leu and other fragments .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include enzymes like ACE, as well as chemical reagents such as o-phthalaldehyde for the quantification of reaction products . The reactions are typically carried out under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products Formed

The major products formed from the hydrolysis of this compound by ACE are His-Leu and other peptide fragments. These products can be quantified and analyzed using various biochemical assays .

Wissenschaftliche Forschungsanwendungen

Z-Phe-his-leu-OH has numerous applications in scientific research:

Pharmacology: It is used to study the activity of ACE and its inhibitors, which are important in the treatment of hypertension and cardiovascular diseases.

Biochemistry: The compound serves as a model substrate for studying peptide hydrolysis and enzyme kinetics.

Molecular Biology: It is utilized in the investigation of peptide-protein interactions and the development of peptide-based drugs.

Industry: this compound is employed in the production of diagnostic assays and as a standard in analytical techniques.

Wirkmechanismus

The primary mechanism of action of Z-Phe-his-leu-OH involves its interaction with ACE. The enzyme cleaves the peptide bond between phenylalanine and histidine, resulting in the formation of His-Leu and other fragments . This reaction is crucial for the regulation of blood pressure, as ACE converts angiotensin I to the potent vasoconstrictor angiotensin II .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Z-Phe-Leu: Another tripeptide substrate for ACE, differing by the absence of histidine.

Z-Phe-Ala-OH: A similar compound used in peptide synthesis and enzyme studies.

Uniqueness

Z-Phe-his-leu-OH is unique due to the presence of histidine, which plays a critical role in its interaction with ACE. This makes it a valuable tool for studying the enzyme’s specificity and mechanism of action .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMYCHBQXOKSLT-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Z-Phe-His-Leu-OH and how is it used in research on the Renin-Angiotensin System (RAS)?

A1: this compound (also known as Z-FHL) is a synthetic peptide that acts as a substrate for Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the RAS, a hormone system that regulates blood pressure and fluid balance in the body [, ]. In research settings, this compound is frequently used to measure ACE activity. This involves incubating the enzyme with the substrate and measuring the rate of product formation, providing insights into ACE activity levels. This is particularly relevant in studies investigating the role of the RAS in conditions like hypertension, cardiovascular disease, and diabetic nephropathy [, ].

Q2: The research papers mention using this compound alongside another substrate, hippuryl-His-Leu-OH (h-HL), to investigate different ACE domains. What is the significance of this approach?

A2: ACE possesses two active catalytic domains, referred to as the N-domain and C-domain. Interestingly, these domains exhibit different substrate specificities and potentially distinct physiological roles []. By employing both this compound and hippuryl-His-Leu-OH as substrates, researchers can assess the activity of each domain independently. Specifically, the ratio of this compound hydrolysis to hippuryl-His-Leu-OH hydrolysis provides a measure of the relative activity of the N-domain []. This approach enables a more nuanced understanding of ACE activity and its potential implications in various health conditions. For example, in the study on dyslipidemia in children, an elevated this compound/hippuryl-His-Leu-OH ratio suggested increased N-domain activity, which might be relevant to cardiovascular risk [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)